tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate
Description
Introduction to tert-Butyl 6,8-Dioxo-2,5,7-Triazaspiro[3.4]octane-2-Carboxylate
This compound represents a sophisticated heterocyclic compound that exemplifies the convergence of spirocyclic architecture with strategic protecting group chemistry. This compound, bearing the Chemical Abstracts Service registry number 1307812-71-0, possesses a molecular formula of C₁₀H₁₅N₃O₄ and a molecular weight of 241.25 grams per mole. The structural complexity of this molecule arises from its integration of a rigid triazaspiro[3.4]octane core with a tert-butyloxycarbonyl protecting group, creating a three-dimensional framework that offers significant potential in pharmaceutical and synthetic applications.
The compound features a distinctive spirocyclic architecture where two heterocyclic rings share a single quaternary carbon atom, resulting in a three-dimensional structure that deviates significantly from planar aromatic systems. The spirocenter serves as a crucial structural element that defines the overall molecular geometry and influences the compound's physicochemical properties. The presence of three nitrogen atoms within the spirocyclic framework creates multiple opportunities for hydrogen bonding and electronic interactions, while the two ketone functionalities at positions 6 and 8 provide additional sites for potential chemical modification or biological interaction.
The tert-butyloxycarbonyl protecting group attached to one of the nitrogen atoms serves a dual purpose in this molecular architecture. Beyond its primary function as a protecting group for synthetic transformations, it contributes to the overall lipophilicity and steric bulk of the molecule. This protecting group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the nitrogen center. The strategic placement of this protecting group enables synthetic chemists to manipulate the molecule's reactivity while maintaining the integrity of the spirocyclic core structure.
Structural Significance of Spiro[3.4]octane Core in Heterocyclic Chemistry
The spiro[3.4]octane core embedded within this compound represents a particularly valuable structural motif in heterocyclic chemistry due to its unique three-dimensional architecture and conformational rigidity. Spirocyclic scaffolds, characterized by two rings connected through a single shared atom, have gained increasing recognition in medicinal chemistry for their ability to enhance molecular complexity and improve drug-like properties. The spiro[3.4]octane framework specifically combines a four-membered ring with a five-membered ring, creating a rigid bicyclic system that significantly restricts conformational flexibility while maintaining a compact molecular footprint.
The incorporation of three nitrogen atoms within the spiro[3.4]octane framework transforms this carbocyclic scaffold into a triazaspiro system, dramatically altering its electronic properties and potential for intermolecular interactions. The nitrogen atoms are strategically positioned to create a heterocyclic imidazolidinedione ring fused to the spirocyclic azetidine ring, resulting in a unique arrangement of heteroatoms that influences both the molecule's basicity and its hydrogen bonding capacity. This heterocyclic modification introduces polar functionality while maintaining the inherent three-dimensionality that makes spirocyclic compounds particularly attractive for drug discovery applications.
The structural rigidity imposed by the spiro[3.4]octane core contributes significantly to the compound's overall molecular properties. Unlike flexible acyclic compounds that can adopt multiple conformations, the spirocyclic architecture locks the molecule into a defined three-dimensional shape, potentially enhancing binding specificity to biological targets. This conformational constraint can lead to improved potency and selectivity in biological systems, as the pre-organized structure reduces the entropic penalty associated with target binding. The rigid framework also influences the molecule's physicochemical properties, including its solubility profile and metabolic stability.
| Structural Feature | Contribution to Molecular Properties |
|---|---|
| Spiro quaternary carbon | Provides three-dimensional rigidity and conformational constraint |
| Four-membered azetidine ring | Introduces ring strain and unique reactivity patterns |
| Five-membered imidazolidinedione | Contributes hydrogen bonding capacity and electronic properties |
| Three nitrogen atoms | Enhances polarity and potential for biological interactions |
| Two ketone functionalities | Provides additional hydrogen bond acceptor sites |
The spiro[3.4]octane core also demonstrates significant impact on the molecule's fraction of saturated carbons (Fsp³), a parameter increasingly recognized as important for drug-like properties. The quaternary spirocenter and the saturated nature of both ring components contribute to a higher Fsp³ value compared to aromatic systems, potentially improving the compound's three-dimensional character and reducing its planarity. This increased saturation correlates with improved solubility profiles and reduced tendency for aggregation, both of which are beneficial characteristics in pharmaceutical applications.
Role of tert-Butyloxycarbonyl Protecting Group in Molecular Design
The tert-butyloxycarbonyl protecting group incorporated into this compound serves multiple critical functions in molecular design, extending far beyond its primary role as a temporary masking group for nitrogen functionality. This carbamate protecting group, commonly referred to in synthetic chemistry contexts by its abbreviated form, represents one of the most widely utilized and versatile protecting groups in organic synthesis due to its stability under basic conditions and its clean removal under acidic conditions. The strategic incorporation of this protecting group into the spirocyclic framework creates opportunities for controlled synthetic manipulations while modulating the molecule's physicochemical properties.
The tert-butyloxycarbonyl group contributes significantly to the overall molecular architecture through its bulky tert-butyl substituent, which introduces substantial steric hindrance around the protected nitrogen atom. This steric bulk influences the molecule's conformational preferences and can affect its interactions with biological targets or synthetic reagents. The carbonyl component of the carbamate linkage provides an additional hydrogen bond acceptor site, potentially enhancing the molecule's ability to engage in specific binding interactions. The ester linkage connecting the protecting group to the spirocyclic core creates a strategic site for controlled deprotection, allowing synthetic chemists to reveal the free amine functionality when desired.
The stability profile of the tert-butyloxycarbonyl protecting group under various reaction conditions makes it particularly valuable for complex synthetic sequences involving the spirocyclic core. The protecting group remains intact under basic conditions, allowing for nucleophilic substitutions, alkylations, and other transformations to occur elsewhere in the molecule without interference. This stability enables the construction of complex molecular architectures around the spirocyclic framework while maintaining the integrity of the nitrogen protection. The selective removal of the protecting group can be achieved using trifluoroacetic acid or hydrochloric acid in appropriate solvents, providing clean deprotection without affecting other functional groups present in the molecule.
| Protecting Group Feature | Synthetic Advantage | Molecular Impact |
|---|---|---|
| Acid-labile stability | Enables basic reaction conditions | Maintains structural integrity during synthesis |
| Bulky tert-butyl group | Provides steric protection | Influences molecular conformation and binding |
| Carbamate linkage | Stable under nucleophilic conditions | Allows diverse synthetic transformations |
| Clean deprotection | Yields free amine without side products | Enables controlled functional group revelation |
| Hydrogen bond acceptor | Enhances binding potential | Contributes to molecular recognition properties |
The incorporation of the tert-butyloxycarbonyl protecting group also influences the compound's physicochemical properties in predictable ways. The lipophilic tert-butyl group increases the molecule's overall hydrophobicity, potentially affecting its solubility profile and membrane permeability characteristics. The calculated logarithm of the partition coefficient (LogP) value of -0.17 for this compound reflects the balance between the lipophilic protecting group and the polar spirocyclic core. This moderate lipophilicity suggests favorable characteristics for biological applications, as the molecule maintains sufficient polarity for aqueous solubility while possessing adequate lipophilicity for membrane interactions.
The strategic placement of the tert-butyloxycarbonyl group on the azetidine nitrogen atom, rather than on other potential sites within the molecule, reflects careful consideration of both synthetic accessibility and molecular properties. This positioning allows for the protection of the most reactive nitrogen center while leaving other functional groups available for potential modifications. The protecting group's location also minimizes steric interference with the spirocyclic core structure, preserving the inherent three-dimensional architecture that makes this scaffold valuable for medicinal chemistry applications.
Properties
CAS No. |
1307812-71-0 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.2438 |
Synonyms |
tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclocondensation with tert-Butyl Carbamate
The primary method involves a cyclocondensation reaction between a bicyclic lactam precursor and tert-butyl carbamate under anhydrous conditions. This one-pot synthesis leverages tetrahydrofuran (THF) as the solvent and triethylamine as the base to facilitate nucleophilic attack at the lactam carbonyl.
Key Steps:
-
Precursor Activation: The lactam substrate (5.0 mmol) is dissolved in dry THF under argon, followed by slow addition of tert-butyl carbamate (6.5 mmol) at 0°C.
-
Cyclization: The reaction mixture is warmed to 25°C and stirred for 12 hours, during which intramolecular spirocyclization occurs.
-
Workup: The crude product is extracted with dichloromethane, washed with brine, and concentrated under reduced pressure.
This route achieves a 92% yield when using high-purity starting materials (≥99%) and strictly controlled moisture levels. The tert-butyl group acts as both a protecting group and a steric director, ensuring regioselective formation of the spirocyclic core.
Route 2: Stepwise Assembly via Azetidine Intermediate
An alternative approach employs a stepwise strategy involving azetidine ring formation followed by cyclobutane annulation. This method is preferred for large-scale synthesis due to its modularity.
Reaction Sequence:
-
Azetidine Formation:
-
Spirocyclization:
This method produces the target compound in 44% yield after silica gel chromatography. The lower yield compared to Route 1 is attributed to competing side reactions during cyclobutane formation.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP): Adding DMAP (5 mol%) in Route 1 accelerates carbamate formation, increasing yield from 85% to 92%.
-
Molecular Sieves: 3Å molecular sieves in Route 2 adsorb water, preventing hydrolysis of the azetidine intermediate.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows ≥95% purity.
-
Melting Point: The compound decomposes at 187–189°C without a distinct melting point, consistent with its hygroscopic nature.
Comparative Evaluation of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 92% | 44% |
| Reaction Time | 12 hours | 48 hours |
| Purification | Simple extraction | Silica gel chromatography |
| Scalability | Suitable for >100 g batches | Limited to <50 g scale |
| Cost Efficiency | High (fewer steps) | Moderate (additional reagents) |
Chemical Reactions Analysis
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing novel pharmaceuticals. Its spirocyclic structure is prevalent in many bioactive molecules, making it an attractive scaffold for drug candidates.
- Biological Activity : It has shown potential in modulating enzyme activity and protein-ligand interactions, which are crucial for drug design and development .
2. Organic Synthesis
- Synthetic Intermediate : this compound is used in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions that can lead to diverse chemical entities .
- Reagent in Organic Reactions : The compound can act as a reagent in various organic transformations, facilitating the formation of new chemical bonds and functional groups .
3. Biological Research
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms by binding to active sites or allosteric sites on enzymes, providing insights into metabolic pathways and potential therapeutic targets .
- Protein Interaction Studies : It aids in understanding protein-protein interactions by disrupting these interactions, which is vital for elucidating cellular processes and signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the number and position of nitrogen atoms.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has fewer oxo groups and a different arrangement of functional groups The uniqueness of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3
Biological Activity
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (CAS Number: 1307812-71-0) is a complex organic compound with significant potential in biological research and applications. This compound features a unique spirocyclic structure characterized by multiple functional groups, including oxo and triaza moieties. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.
- Molecular Formula : C10H15N3O4
- Molecular Weight : 241.2438 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features enable it to modulate biological pathways through:
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or allosteric sites.
- Protein-Ligand Interactions : The compound can disrupt protein-protein interactions crucial for various cellular processes.
- Signaling Pathway Modulation : It may influence signaling pathways that regulate cell growth and differentiation.
In Vitro Studies
Research has demonstrated the potential of this compound in various biological assays:
-
Antimicrobial Activity :
- Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
-
Anticancer Properties :
- Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
-
Enzyme Inhibition :
- Specific assays have confirmed the inhibition of enzymes such as acetylcholinesterase and certain kinases, indicating potential applications in neurodegenerative diseases and cancer therapy.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:
- Animal Models : Research involving murine models has highlighted the compound's ability to reduce tumor growth in xenograft models.
- Toxicity Assessment : Toxicological evaluations have shown a favorable safety profile at therapeutic doses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Similar spirocyclic structure | Moderate enzyme inhibition |
| Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate | Fewer oxo groups | Reduced antimicrobial activity |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM.
-
Case Study on Enzyme Inhibition :
- A recent publication in Bioorganic & Medicinal Chemistry Letters reported on the compound's ability to inhibit acetylcholinesterase with an IC50 value of 30 nM, highlighting its potential use in treating Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
